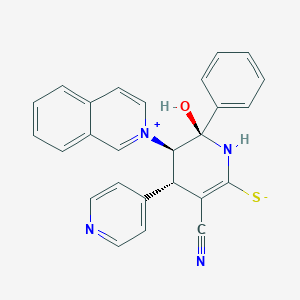![molecular formula C20H15N3O2 B15017733 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B15017733.png)
3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]naphthalene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE is a complex organic compound that features both indole and naphthalene moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The naphthalene structure adds to the compound’s stability and reactivity, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE typically involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with indole-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Formation of 3-keto-N’-[(E)-(1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide.
Reduction: Formation of 3-hydroxy-N’-[(1H-indol-3-yl)methyl]naphthalene-2-carbohydrazide.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and dyes
Mechanism of Action
The mechanism of action of 3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to cell growth and apoptosis. The naphthalene structure enhances the compound’s stability and allows for effective interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-naphthoic acid: Shares the naphthalene structure but lacks the indole moiety.
Indole-3-carbaldehyde: Contains the indole structure but lacks the naphthalene moiety.
Uniqueness
3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE is unique due to its combination of indole and naphthalene structures, which confer a broad range of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H15N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c24-19-10-14-6-2-1-5-13(14)9-17(19)20(25)23-22-12-15-11-21-18-8-4-3-7-16(15)18/h1-12,21,24H,(H,23,25)/b22-12+ |
InChI Key |
FBJOMYQWGMFGFJ-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CNC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CNC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Methoxyphenyl)-1-methyl-N-{[4-(propan-2-YL)phenyl]methyl}-1H-imidazol-2-amine](/img/structure/B15017654.png)
![2-{[(E)-(4-ethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15017662.png)
![(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B15017664.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B15017671.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-ethylbenzamide](/img/structure/B15017678.png)
![ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B15017684.png)
![methyl 4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoate](/img/structure/B15017689.png)
![N-(4-ethylphenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017693.png)
![cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate](/img/structure/B15017708.png)
![4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B15017712.png)
![N-[(1Z)-3-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15017715.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15017716.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B15017729.png)
